molecular formula C25H24ClN3O3 B15187283 Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-4-methoxy- CAS No. 89767-69-1

Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-4-methoxy-

Cat. No.: B15187283
CAS No.: 89767-69-1
M. Wt: 449.9 g/mol
InChI Key: XLKDESHIBGMDMM-UHFFFAOYSA-N
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Description

Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-4-methoxy- is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This specific compound features a benzamide core with a 4-chlorophenyl group and a piperazine ring, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-4-methoxy- typically involves the condensation of 4-chlorophenylpiperazine with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvents like dichloromethane or acetonitrile can facilitate the reaction, and purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-4-methoxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as an antipsychotic or antiemetic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-4-methoxy- involves its interaction with various molecular targets, such as dopamine receptors in the brain. The compound’s structure allows it to bind to these receptors, potentially modulating neurotransmitter activity and exerting antipsychotic effects. The piperazine ring is particularly important for its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-Dichlorophenyl)-2-nitrobenzamide

Uniqueness

Compared to similar compounds, Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-4-methoxy- has a unique combination of a methoxy group and a piperazine ring, which may confer distinct pharmacological properties. Its structure allows for specific interactions with molecular targets that are not possible with other benzamide derivatives.

Properties

CAS No.

89767-69-1

Molecular Formula

C25H24ClN3O3

Molecular Weight

449.9 g/mol

IUPAC Name

N-[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]-4-methoxybenzamide

InChI

InChI=1S/C25H24ClN3O3/c1-32-23-12-4-18(5-13-23)24(30)27-21-8-2-19(3-9-21)25(31)29-16-14-28(15-17-29)22-10-6-20(26)7-11-22/h2-13H,14-17H2,1H3,(H,27,30)

InChI Key

XLKDESHIBGMDMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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